
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole
Overview
Description
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is distinguished by the presence of a bromine atom at the 4-position, an isopropyl group at the 1-position, and a methyl group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that bromopyrazoles can act as inhibitors of certain enzymes . The bromine atom in the compound could potentially form a halogen bond with a suitable acceptor in the target molecule, thereby inhibiting its function .
Biochemical Pathways
Bromopyrazoles have been reported to inhibit oxidative phosphorylation , which is a key metabolic pathway involved in ATP production.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
Bromopyrazoles have been reported to inhibit certain enzymes , which could potentially lead to alterations in cellular functions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole. For instance, its solubility in water suggests that it might be more effective in aqueous environments . Additionally, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents for stability .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-isopropyl-3-methyl-1H-pyrazole plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes and proteins, influencing their activity. For instance, pyrazole derivatives are known to exhibit tautomerism, which can affect their reactivity and interaction with biomolecules . This compound may interact with enzymes involved in oxidative phosphorylation and energy metabolism, potentially inhibiting or modifying their activity . The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and function.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the oxidative phosphorylation process, which is crucial for ATP production in cells . This compound may also impact calcium uptake and energy-dependent processes within the cell, leading to alterations in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can lead to changes in gene expression and cellular metabolism, as the affected enzymes are often involved in critical biochemical pathways. Additionally, the compound’s ability to exhibit tautomerism may influence its binding affinity and specificity for different biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature but should be stored away from strong oxidizing agents and acids to prevent degradation . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, particularly in processes related to energy metabolism and oxidative phosphorylation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic processes. At higher doses, it can become toxic, leading to adverse effects such as inhibition of critical enzymes and disruption of cellular metabolism . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and alter the levels of metabolites within the cell . For example, its interaction with enzymes involved in oxidative phosphorylation can lead to changes in ATP production and energy metabolism, impacting overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in organic solvents and poor solubility in water also affect its distribution within the body .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . For instance, its presence in the mitochondria can impact oxidative phosphorylation and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds or their equivalents. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with isopropyl halides under basic conditions to introduce the isopropyl group at the 1-position . The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters and scalability. The use of transition metal catalysts, such as palladium or copper, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures, such as pyrazolo[1,5-a]pyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium thiolate, sodium amide, and alkoxide bases. Typical solvents are DMF and DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted pyrazoles.
- Oxidation reactions produce pyrazole N-oxides.
- Reduction reactions result in dehalogenated pyrazoles .
Scientific Research Applications
Chemistry: 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an inhibitor of various enzymes, including liver alcohol dehydrogenase. It is also investigated for its antimicrobial, antifungal, and anticancer properties .
Industry: The compound is used in the development of agrochemicals, such as fungicides and insecticides. Its derivatives are also employed in the synthesis of dyes and pigments .
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the isopropyl group.
4-Bromo-3-methyl-1H-pyrazole: Similar structure but lacks the isopropyl group.
4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole: Similar structure but has a cyclohexylmethyl group instead of an isopropyl group.
Uniqueness: 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is unique due to the combination of the bromine atom, isopropyl group, and methyl group, which confer specific chemical reactivity and biological activity. The isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with hydrophobic pockets in target proteins .
Properties
IUPAC Name |
4-bromo-3-methyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZRKPLGDMBWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673670 | |
| Record name | 4-Bromo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-87-6 | |
| Record name | 4-Bromo-3-methyl-1-(1-methylethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)
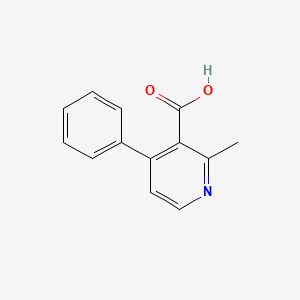

![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)
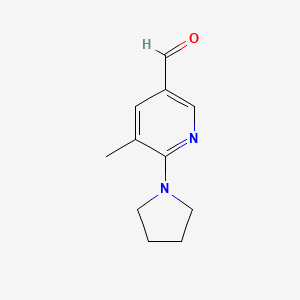
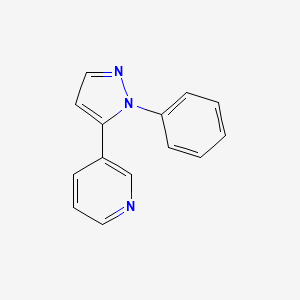


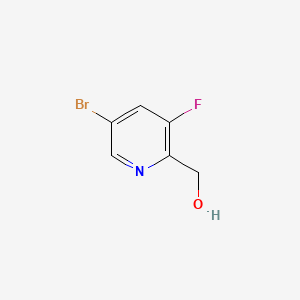
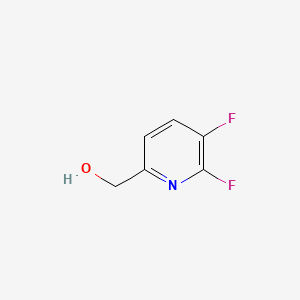
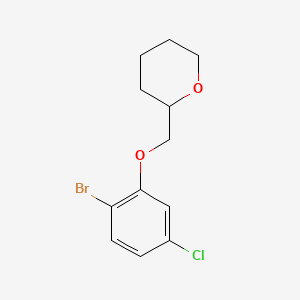

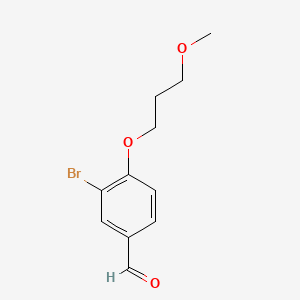
![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)
